6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
4-{6-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE is a complex organic compound that features a triazolothiadiazole core linked to a pyridine ring
Properties
Molecular Formula |
C16H10ClN5S |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
6-[(E)-2-(2-chlorophenyl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10ClN5S/c17-13-4-2-1-3-11(13)5-6-14-21-22-15(19-20-16(22)23-14)12-7-9-18-10-8-12/h1-10H/b6-5+ |
InChI Key |
ZKOHDUUILPWIOJ-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=NC=C4)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=NC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiadiazole core, which is then coupled with a pyridine derivative. Common reagents used in these reactions include chlorinated solvents, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{6-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-{6-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{6-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
4-Methoxyphenethylamine: Used in the synthesis of various polymers and bioactive compounds.
Uniqueness
4-{6-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PYRIDINE is unique due to its triazolothiadiazole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
